4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol
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Overview
Description
4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and an ethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chlorophenyl Group: This step involves the reaction of the pyrrolidine ring with a chlorophenyl derivative, often using a nucleophilic substitution reaction.
Introduction of the Ethoxyphenol Moiety: The final step involves the coupling of the intermediate with an ethoxyphenol derivative, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and chlorophenyl group contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-pyrrolidinone
- 2-[(4-Chloro-Phenyl)-Pyrrolidin-1-yl-Methyl]-Malonic Acid Diethyl Ester
- 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide
Uniqueness
4-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]methyl}-2-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22ClNO2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenyl)pyrrolidin-1-yl]methyl]-2-ethoxyphenol |
InChI |
InChI=1S/C19H22ClNO2/c1-2-23-19-12-14(5-10-18(19)22)13-21-11-3-4-17(21)15-6-8-16(20)9-7-15/h5-10,12,17,22H,2-4,11,13H2,1H3 |
InChI Key |
IQVMMMAFPKFDFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC2C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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